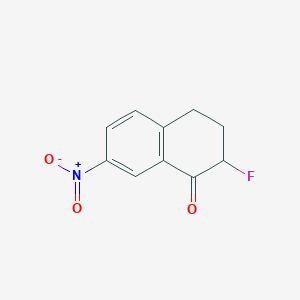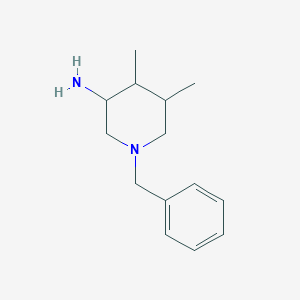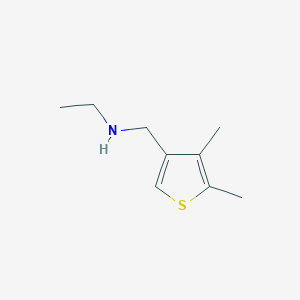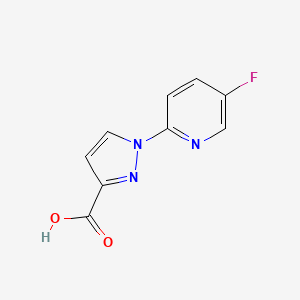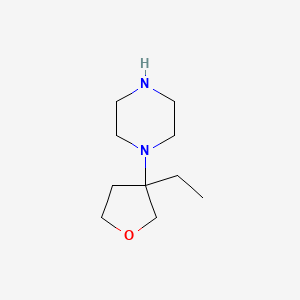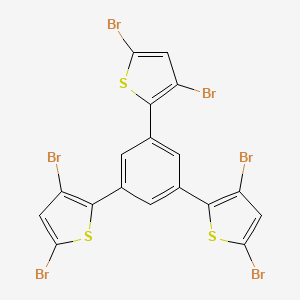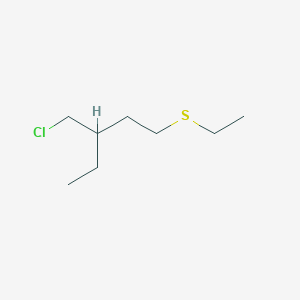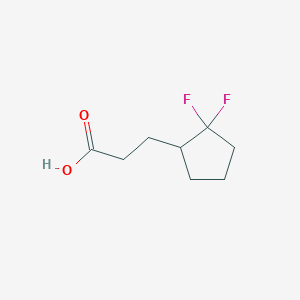
3-(2,2-Difluorocyclopentyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorocyclopentyl)propanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopentyl)propanoic acid typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of cyclopentyl bromide with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentyl bromide is then reacted with a suitable nucleophile, such as sodium propanoate, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluorocyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluorine atoms on the cyclopentyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Difluorocyclopentyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-Difluorocyclopentyl)acetic acid
- 3-(2,2-Difluorocyclopentyl)butanoic acid
- 3-(2,2-Difluorocyclopentyl)pentanoic acid
Uniqueness
3-(2,2-Difluorocyclopentyl)propanoic acid is unique due to its specific combination of a cyclopentyl ring with two fluorine atoms and a propanoic acid group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of fluorine atoms also enhances its potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H12F2O2 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
3-(2,2-difluorocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)5-1-2-6(8)3-4-7(11)12/h6H,1-5H2,(H,11,12) |
Clave InChI |
BFXWGCSKHRCFOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(F)F)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


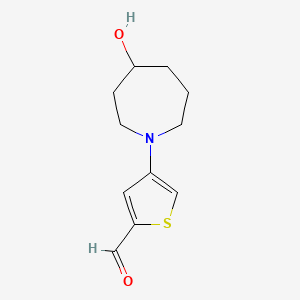
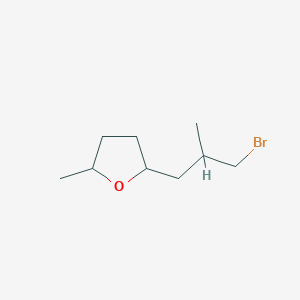
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
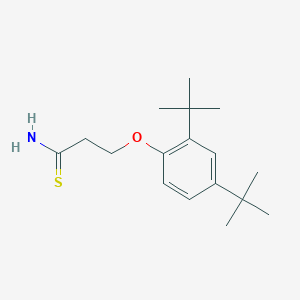

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
